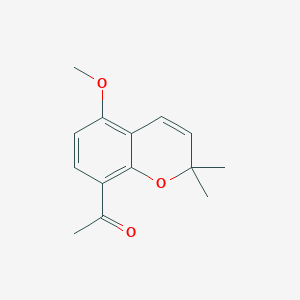![molecular formula C13H13NO3 B15066898 Spiro[benzo[d][1,3]oxazine-4,1'-cyclohexane]-2,4'(1H)-dione](/img/structure/B15066898.png)
Spiro[benzo[d][1,3]oxazine-4,1'-cyclohexane]-2,4'(1H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione is a spiro compound characterized by a unique structure where a benzo[d][1,3]oxazine ring is fused with a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzo[d][1,3]oxazine derivatives with cyclohexanone in the presence of a suitable catalyst can yield the desired spiro compound. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of Spiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification process may involve crystallization or chromatography techniques to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzo[d][1,3]oxazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Aplicaciones Científicas De Investigación
Spiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of Spiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one: Another spiro compound with a piperidine ring instead of a cyclohexane ring.
Spiro[benzo[d][1,3]oxazine-4,4’-isoquinoline]: Features an isoquinoline ring, offering different reactivity and applications.
Uniqueness
Spiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C13H13NO3 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
spiro[1H-3,1-benzoxazine-4,4'-cyclohexane]-1',2-dione |
InChI |
InChI=1S/C13H13NO3/c15-9-5-7-13(8-6-9)10-3-1-2-4-11(10)14-12(16)17-13/h1-4H,5-8H2,(H,14,16) |
Clave InChI |
PBXLNXAHQCGUCG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1=O)C3=CC=CC=C3NC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Ethoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B15066828.png)



![6-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15066862.png)




![7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15066887.png)



